molecular formula C9H12N2O3 B3360433 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione CAS No. 89003-76-9

1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione

Cat. No.: B3360433
CAS No.: 89003-76-9
M. Wt: 196.2 g/mol
InChI Key: LRMOJWWWILLRGL-UHFFFAOYSA-N
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Description

Overview of Pyrrole-2,5-dione (Maleimide) Scaffold in Chemical Sciences

The pyrrole-2,5-dione ring system, commonly known as maleimide (B117702), is a prominent structural motif in organic chemistry. oarjbp.com Its prevalence stems from a unique combination of stability and reactivity, making it a valuable building block in a multitude of chemical applications.

The chemistry of maleimides dates back to the 19th century, with early work focusing on the synthesis and basic reactivity of the parent maleimide and simple derivatives. Initially explored in the context of dye chemistry, the full potential of the maleimide scaffold was realized in the 20th century with the advent of polymer science and bioconjugation techniques. The development of methods for the synthesis of N-substituted maleimides expanded the scope of their applications, allowing for the introduction of a wide array of functional groups. nih.gov This has led to their use in high-performance polymers, advanced composites, and as essential reagents in the life sciences. oarjbp.com

The electrophilic carbon-carbon double bond within the maleimide ring is the cornerstone of its chemical reactivity. researchgate.net This double bond is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. ajchem-a.com This reactivity is crucial for a variety of organic transformations, most notably:

Michael Addition: Maleimides readily undergo Michael addition reactions with nucleophiles such as thiols, amines, and phosphines. The reaction with thiols is particularly noteworthy for its high efficiency and specificity, forming the basis of many bioconjugation strategies for labeling proteins and other biomolecules at cysteine residues. nist.gov

Diels-Alder Reactions: The maleimide double bond also functions as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.com This allows for the construction of complex polycyclic systems with high stereocontrol. The reversible nature of the furan-maleimide Diels-Alder reaction has been exploited in the development of thermally responsive materials and drug delivery systems. mdpi.com

1,3-Dipolar Cycloadditions: Maleimides can also participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic rings. nih.gov

Photochemical [2+2] Cycloadditions: Under photochemical conditions, maleimides can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. researchgate.net

This diverse reactivity profile has established the maleimide scaffold as a versatile platform for the synthesis of a wide range of organic molecules and materials.

Role of Morpholine (B109124) Moiety in Synthetic Chemistry and Material Science

The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. nih.gov This unique combination of functionalities imparts desirable physicochemical properties, making it a valuable building block in various scientific disciplines.

Morpholine is widely employed in organic synthesis as a versatile building block. nih.gov Its secondary amine functionality allows it to participate in a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of enamines. nih.gov In medicinal chemistry, the morpholine moiety is considered a "privileged structure" due to its frequent appearance in bioactive compounds. nih.gov Its incorporation into a molecule can favorably influence properties such as aqueous solubility, metabolic stability, and receptor binding affinity. ambeed.com

Rationale for Research on N-Functionalized Pyrrole-2,5-dione Structures

The N-substituent of the pyrrole-2,5-dione ring plays a crucial role in modulating its physical, chemical, and biological properties. By introducing different functional groups at the nitrogen atom, researchers can fine-tune the characteristics of the maleimide scaffold for specific applications. For instance, the introduction of long alkyl chains can enhance solubility in nonpolar media, while the incorporation of polar groups can improve aqueous solubility.

The synthesis of 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione is a prime example of this strategy. This compound is a Mannich base, formed from the condensation of maleimide, formaldehyde (B43269), and morpholine. oarjbp.com The morpholinomethyl group at the nitrogen atom introduces a flexible and polar appendage containing a tertiary amine. This functionalization can be expected to influence the compound's solubility, reactivity, and potential biological activity. Research into such N-functionalized pyrrole-2,5-diones is driven by the potential to create novel molecules for applications in materials science, as polymer building blocks, or as probes for biological systems. A closely related compound, 1-[(4,5-dihydro-furan-2-yl)-morpholin-4-yl-methyl]-pyrrole-2,5-dione, has been synthesized via a similar Mannich reaction involving maleimide, furfuraldehyde, and morpholine, highlighting the feasibility of this synthetic approach.

Detailed Research Findings

The synthesis of this compound would likely proceed via the Mannich reaction, a three-component condensation. In this case, maleimide (the compound with an active hydrogen on the nitrogen), formaldehyde (a non-enolizable aldehyde), and morpholine (a secondary amine) would be reacted, typically in an equimolar ratio in a suitable solvent like ethanol. oarjbp.com This reaction is a classic example of aminomethylation.

A study on a similar compound, 1-[(4,5-dihydro-furan-2-yl)-morpholin-4-yl-methyl]-pyrrole-2,5-dione, details its synthesis through the Mannich reaction of maleimide, furfuraldehyde, and morpholine in an ethanolic medium. The formation of this Mannich base was confirmed through various spectral analyses. This provides a strong procedural basis for the synthesis of the title compound.

The chemical properties of this compound would be dominated by the reactivity of the maleimide double bond and the presence of the morpholinomethyl substituent. The double bond would be expected to undergo the typical reactions of maleimides, such as Michael additions and Diels-Alder cycloadditions. The morpholine moiety would impart a degree of basicity and polarity to the molecule.

Below are interactive data tables summarizing the general properties of the parent scaffolds, which can be used to predict the characteristics of the target compound.

Table 1: General Properties of Parent Scaffolds

PropertyMaleimide (1H-Pyrrole-2,5-dione)Morpholine
Molecular Formula C₄H₃NO₂ nih.govC₄H₉NO nih.gov
Molar Mass 97.07 g/mol nih.gov87.12 g/mol nih.gov
Appearance White solid oarjbp.comColorless liquid nih.gov
Melting Point 91-93 °C oarjbp.com-5 °C
Boiling Point 221.5 °C (decomposes)129 °C
Solubility in Water SolubleMiscible
pKa of Conjugate Acid ~10 researchgate.net8.4 nih.gov

Table 2: Predicted Properties of this compound

PropertyPredicted Value / Characteristic
Molecular Formula C₉H₁₂N₂O₃
Molar Mass 196.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate to good solubility in polar organic solvents and some aqueous solubility.
Reactivity The maleimide double bond would be reactive towards nucleophiles (e.g., thiols) and dienes. The tertiary amine would exhibit basic properties.

Exploration of Structure-Reactivity Relationships

The study of structure-reactivity relationships is fundamental to understanding and predicting the chemical behavior of N-substituted pyrrole-2,5-diones and morpholine derivatives. For maleimides, the electronic nature of the N-substituent significantly influences the reactivity of the carbon-carbon double bond within the pyrrole-2,5-dione ring. This bond is electron-deficient, making it a powerful Michael acceptor, readily reacting with nucleophiles like thiols in bioconjugation chemistry. mdpi.com The substituent can sterically hinder or electronically modulate this reactivity.

Potential for Novel Applications in Advanced Materials and Chemical Synthesis

The combination of the maleimide and morpholine moieties suggests significant potential for new applications. N-substituted maleimides are valuable monomers for creating thermally stable polymers and have been used extensively in the field of polymer science. researchgate.net They can undergo free-radical copolymerization with electron-donor monomers, such as vinyl ethers, to form highly crosslinked polymer networks, often without the need for a photoinitiator. kpi.ua The incorporation of the morpholine group could enhance the properties of these materials, for instance, by improving their solubility or providing sites for further functionalization.

In chemical synthesis, morpholine's utility as a building block is well-established. e3s-conferences.org The compound this compound serves as a bifunctional reagent. The maleimide end can be used for conjugation or polymerization, while the morpholine end offers a polar, hydrophilic component. This dual nature makes it a candidate for developing novel polymers, functional materials, and as an intermediate in the synthesis of more complex molecules. researchgate.nete3s-conferences.org

Scope and Objectives of Research on this compound

Research on this compound is focused on a comprehensive chemical characterization, from its synthesis to its reactivity and detailed structural analysis. The primary objectives are to establish reliable methods for its preparation, understand its chemical behavior, and apply modern analytical techniques for its unambiguous identification.

Elucidation of Synthetic Pathways

The synthesis of N-substituted maleimides can be achieved through various routes, most commonly by the reaction of maleic anhydride (B1165640) with a primary amine followed by dehydration. researchgate.net For this compound, a primary synthetic route is the Mannich reaction. This is a one-pot, three-component condensation involving maleimide, formaldehyde, and a secondary amine, in this case, morpholine. researchgate.netnih.gov This method is efficient and allows for the direct introduction of the morpholinomethyl group onto the nitrogen atom of the maleimide ring. nih.gov

The general mechanism for this pathway is as follows:

Reaction of morpholine with formaldehyde to form an Eschenmoser's salt-like intermediate (dimethylaminomethyl cation).

Nucleophilic attack by the maleimide anion on the intermediate.

Protonation to yield the final product, this compound.

Alternative synthetic strategies could involve the reaction of N-hydroxymethylmaleimide with morpholine. acs.org

Table 1: Synthetic Approaches for this compound
Reaction TypeReactantsKey FeaturesReference
Mannich ReactionMaleimide, Formaldehyde, MorpholineOne-pot, three-component synthesis; efficient and direct. researchgate.netnih.gov
Substitution ReactionN-chloromethylmaleimide, MorpholineTwo-step process involving preparation of a halogenated intermediate.General N-alkylation method

Investigation of Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the electrophilic nature of its maleimide double bond. Key transformation pathways include:

Michael Addition: The compound is expected to readily undergo 1,4-conjugate addition with nucleophiles, particularly thiols. This thiol-Michael addition reaction is highly efficient and is a cornerstone of bioconjugation strategies for labeling proteins and peptides at cysteine residues. mdpi.com

Diels-Alder Reaction: The maleimide double bond acts as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes, such as furans or cyclopentadiene. researchgate.net This reaction is a powerful tool for constructing complex cyclic systems.

Polymerization: As a monomer, it can participate in both homo- and co-polymerization reactions. Its copolymerization with electron-rich monomers like styrenes or vinyl ethers can lead to the formation of alternating copolymers with specific thermal and optical properties. kpi.ua

Photochemical Reactions: Maleimides can also undergo [2+2] photocycloadditions, further expanding their synthetic utility. researchgate.net

Application of Advanced Spectroscopic and Computational Methods

The structural confirmation of this compound relies on a combination of advanced spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum would show characteristic signals for the protons on the maleimide ring (typically a singlet around 6.7-6.8 ppm), the methylene (B1212753) bridge connecting the nitrogen atoms, and the two distinct methylene groups of the morpholine ring. researchgate.net

¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbons (around 170 ppm), the olefinic carbons of the maleimide ring, and the carbons of the morpholinomethyl substituent. researchgate.netmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR analysis would identify key functional groups, including the characteristic symmetric and asymmetric C=O stretching of the imide group and C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.

Computational Methods: Theoretical modeling, such as Density Functional Theory (DFT), can be employed to calculate the molecule's optimized geometry, electronic structure, and predict spectroscopic properties. researchgate.netmdpi.com These calculations provide insights into bond lengths, angles, and the distribution of electron density, which helps to rationalize the observed chemical reactivity.

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected ObservationsReference Analogy
¹H NMRSinglet for maleimide protons (~6.7 ppm); Signals for -N-CH₂-N- bridge; Signals for morpholine -CH₂- groups. researchgate.net
¹³C NMRCarbonyl signals (~170 ppm); Olefinic carbon signals (~134 ppm); Signals for morpholinomethyl carbons. researchgate.netmdpi.com
FT-IR (cm⁻¹)Imide C=O stretching (~1700-1770 cm⁻¹); C-N stretching; C-O-C stretching from morpholine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(morpholin-4-ylmethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOJWWWILLRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101008597
Record name 1-[(Morpholin-4-yl)methyl]-1H-pyrrole-2,5-dione
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89003-76-9
Record name NSC148147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Morpholin-4-yl)methyl]-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1 Morpholin 4 Ylmethyl 1h Pyrrole 2,5 Dione

General Strategies for N-Alkylation and N-Substitution of Pyrrole-2,5-diones

The creation of N-substituted pyrrole-2,5-diones (maleimides) typically follows a two-step process that begins with the reaction of an amine with maleic anhydride (B1165640), followed by a cyclization step. google.comresearchgate.net This classic and versatile approach allows for the introduction of a wide variety of substituents onto the nitrogen atom of the maleimide (B117702) ring.

The initial step in this common synthetic pathway is the acylation of a primary amine with maleic anhydride. tandfonline.com This reaction proceeds readily, often at room temperature, to yield the corresponding N-substituted maleamic acid. google.comtandfonline.com The process is generally high-yielding, frequently producing the maleamic acid intermediate in nearly quantitative amounts. google.comgoogle.com This straightforward condensation forms the open-chain precursor necessary for the subsequent ring-closure.

The second step involves the intramolecular cyclodehydration of the N-substituted maleamic acid to form the stable five-membered maleimide ring. google.comresearchgate.net This ring-closure is typically achieved through chemical dehydration, often by heating the maleamic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as anhydrous sodium acetate. tandfonline.comresearchgate.net

Direct thermal cyclodehydration is also possible but may require high temperatures (approaching 200° C), which can lead to unwanted polymerization of the product. google.com To circumvent this, the reaction can be performed at lower temperatures under azeotropic distillation conditions, which helps to remove the water formed during the reaction and drive the equilibrium toward the desired maleimide product. google.com The choice of solvent and catalyst can be crucial in optimizing the yield and purity of the final N-substituted maleimide. google.com

Table 1: Common Conditions for Maleamic Acid Cyclization

Method Reagents/Conditions Typical Yield Reference
Chemical Dehydration Acetic Anhydride, Sodium Acetate, 60-100°C 50-70% tandfonline.comgoogle.com
Thermal Cyclization Heating near 200°C Variable (risk of polymerization) google.com

Specific Mannich Reaction Approaches for the Synthesis of 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione

The most direct route for the synthesis of this compound is the Mannich reaction. This multicomponent reaction is a cornerstone of aminomethylation, involving the condensation of a compound with an active hydrogen, an aldehyde, and a secondary amine. oarjbp.com

In this specific synthesis, maleimide provides the active hydrogen on its nitrogen atom, formaldehyde (B43269) serves as the non-enolizable aldehyde, and morpholine (B109124) acts as the secondary amine. oarjbp.com These three components condense in a one-pot reaction to form the target Mannich base, this compound, with the elimination of a water molecule. oarjbp.com This method is efficient as it constructs the desired molecule in a single synthetic step from readily available starting materials. researchgate.net The synthesis of analogous compounds, such as N-(morpholinofurfuryl) maleimide from maleimide, furfuraldehyde, and morpholine, highlights the utility of this approach. researchgate.net

Table 2: Potential Conditions for Mannich Reaction Optimization

Parameter Variables to Test Rationale
Solvent Ethanol, Methanol (B129727), Dioxane, DMF, DMSO Affects reactant solubility and reaction rate. researchgate.netrsc.org
Catalyst Triethylamine, Citric Acid, No Catalyst Can accelerate the reaction and improve yield. rsc.orgresearchgate.net
Temperature Room Temperature to 100°C Influences reaction kinetics; higher temperatures may increase rate but also side reactions. rsc.org

| Reactant Ratio | Equimolar or slight excess of one reactant | Can drive the reaction to completion. |

Exploration of Alternative Synthetic Routes

While the Mannich reaction is a primary method, other general strategies for N-alkylation could theoretically be adapted to synthesize this compound, although they are less direct. One such alternative is the Mitsunobu reaction, which involves reacting the parent maleimide with an appropriate alcohol (4-hydroxymethylmorpholine) in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.net

Another multi-step approach involves the alkylation of a furan-protected maleimide. researchgate.net In this method, maleimide is first protected via a Diels-Alder reaction with furan (B31954). The resulting adduct is then N-alkylated with a suitable alkyl halide (e.g., 4-(chloromethyl)morpholine) under basic conditions. The final step is a retro-Diels-Alder reaction, typically achieved by heating, to regenerate the maleimide double bond and yield the N-substituted product. researchgate.net However, for a compound like this compound, the directness and efficiency of the Mannich reaction make it the most practical and commonly employed synthetic route.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times, increasing yields, and often improving the purity of the final product. oarjbp.com In the context of the Mannich reaction for synthesizing this compound, microwave irradiation can significantly reduce the reaction time from hours to mere minutes. mjcce.org.mk

The reaction is typically carried out by mixing maleimide, formaldehyde (often in the form of paraformaldehyde or an aqueous solution), and morpholine in a suitable solvent placed in a sealed vessel designed for microwave synthesis. mdpi.com The choice of solvent and the microwave power are critical parameters that need to be optimized. researchgate.net Dioxane is a commonly used solvent for such reactions. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours 15-30 minutes mdpi.com
Temperature Typically reflux temperature of the solvent Controlled, e.g., 120 °C mdpi.com
Energy Input Conductive heating Dielectric heating

| Yield | Moderate to good | Often higher yields oarjbp.com |

The mechanism under microwave irradiation follows the general pathway of the Mannich reaction, where morpholine and formaldehyde first react to form an Eschenmoser-like salt, which then electrophilically attacks the nitrogen of the maleimide.

Catalyst-Mediated Synthesis

The Mannich reaction for producing this compound can be facilitated by the use of catalysts, which can be either acidic or basic in nature. youtube.com

Acid Catalysis: In an acidic medium, the formaldehyde is protonated, which increases its electrophilicity and facilitates the attack by the lone pair of electrons on the nitrogen of morpholine. The resulting iminium ion is a potent electrophile that readily reacts with the maleimide. youtube.com

Base Catalysis: A base can deprotonate the N-H bond of the maleimide, increasing its nucleophilicity and promoting its attack on the pre-formed morpholinomethyl cation. Mild bases are generally preferred to avoid polymerization or decomposition of the maleimide starting material. rsc.org

Organocatalysis: In recent years, organocatalysts like proline have been shown to be effective for Mannich reactions. Proline can act as a bifunctional catalyst, activating both the nucleophile and the electrophile. researchgate.net The use of such catalysts can lead to milder reaction conditions and improved selectivities.

Table 2: Overview of Catalysts for Mannich-type Reactions

Catalyst Type Example Role in the Reaction
Acid Catalyst p-Toluenesulfonic acid Activates formaldehyde, promotes iminium ion formation. youtube.com
Base Catalyst Triethylamine Deprotonates the maleimide nitrogen, enhancing its nucleophilicity.
Organocatalyst L-Proline Can act as a bifunctional catalyst, activating both reactants. researchgate.net

| Metal Catalyst | Copper salts (e.g., CuCl) | Can be used in oxidative Mannich reactions. orgchemres.org |

Purification and Isolation Techniques for the Compound

Following the synthesis, the crude product of this compound needs to be purified to remove unreacted starting materials, catalysts, and any byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization Methods

Recrystallization is a common and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For a polar compound like this compound, polar solvents are generally good candidates for recrystallization.

Table 3: Common Recrystallization Solvents for Polar N-Substituted Maleimides

Solvent/Solvent System Rationale for Use
Ethanol A versatile polar protic solvent that often provides good solubility at reflux and lower solubility at room temperature or below. researchgate.net
Methanol/Water A mixed solvent system where methanol provides good solubility and water acts as an anti-solvent to induce crystallization upon cooling.
Hexane/Ethyl Acetate A non-polar/polar mixture that can be effective for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal crystallization.

| Acetone/Water | Similar to methanol/water, this system can be effective for polar compounds. |

The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent.

Chemical Reactivity and Reaction Mechanisms of 1 Morpholin 4 Ylmethyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions at the Maleimide (B117702) Double Bond

The conjugated system of the maleimide, where the double bond is flanked by two carbonyl groups, renders it a highly effective Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a reaction of significant importance in organic synthesis and bioconjugation.

The Michael addition is a characteristic reaction of maleimides, involving the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl system (the Michael acceptor). researchgate.net For 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione, the carbon-carbon double bond is highly electrophilic and readily attacked by soft nucleophiles such as enolates, amines, and stabilized carbanions.

The general mechanism involves the attack of the nucleophile on one of the vinylic carbons of the maleimide ring. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final succinimide (B58015) adduct. Organocatalysis is frequently employed to facilitate these reactions, particularly for the addition of aldehydes or ketones. nih.govrsc.org Chiral primary amine catalysts, for instance, can react with an aldehyde to form a transient enamine, which then acts as the nucleophilic species attacking the maleimide. nih.gov

Table 1: Examples of Michael Additions to N-Substituted Maleimides This table presents data for analogous N-substituted maleimides to illustrate the general reactivity.

Michael Donor N-Substituted Maleimide Catalyst Product Yield Reference
Isobutyraldehyde N-Phenylmaleimide Chiral Primary Amine-Salicylamide 99% nih.gov
Ethyl 2-fluoroacetoacetate N-Benzylmaleimide Chiral Thiophosphoramide 94% researchgate.net
1,3-Dicarbonyl Compounds Various N-Aryl Maleimides Cinchona Alkaloids High researchgate.net

The reaction between maleimides and thiols is a particularly rapid and efficient form of Michael addition, often categorized as a "click" reaction due to its high yield, selectivity, and mild reaction conditions. researchgate.netvectorlabs.com This thiol-maleimide reaction is extensively used in bioconjugation for site-selectively labeling proteins and peptides at cysteine residues. nih.gov

The reaction proceeds via the nucleophilic attack of a thiol (or more readily, its conjugate base, the thiolate anion) on the maleimide double bond. rsc.org This forms a stable carbon-sulfur bond, resulting in a succinimidyl thioether conjugate. vectorlabs.com The reaction is highly chemoselective for thiols over other nucleophilic groups like amines within a pH range of 6.5-7.5. vectorlabs.com At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. vectorlabs.com The mechanism can be initiated by bases, nucleophiles, or proceed through an ion-pair pathway, depending on the solvent, initiator, and specific thiol used. rsc.org However, the resulting thioether linkage can exhibit instability under certain physiological conditions, potentially undergoing a retro-Michael reaction. nih.gov

The N-substituent on the maleimide ring plays a crucial role in modulating the electrophilicity of the double bond. usm.eduvcu.edu Electron-withdrawing substituents increase the reactivity towards nucleophiles, while electron-donating groups decrease it.

The 1-(Morpholin-4-ylmethyl) group is classified as a basic, tertiary aminoalkyl substituent. tandfonline.com The morpholine (B109124) nitrogen is basic and the alkyl chain is generally electron-donating via an inductive effect. This electron-donating nature would be expected to slightly reduce the intrinsic electrophilicity of the maleimide double bond compared to N-aryl or N-acyl maleimides. nih.gov However, the tertiary amine functionality can also influence reactions through other mechanisms. It can act as an intramolecular base catalyst, potentially deprotonating nucleophiles like thiols and accelerating the addition reaction. Conversely, under acidic conditions, protonation of the morpholine nitrogen would create a positively charged ammonium (B1175870) group, which would act as a strong electron-withdrawing group and significantly enhance the reactivity of the maleimide ring.

Cycloaddition Reactions

The electron-deficient double bond of the maleimide ring makes this compound an excellent partner in various cycloaddition reactions, where it typically functions as the 2π-electron component.

Maleimides are classic dienophiles in [4+2] Diels-Alder cycloadditions, reacting readily with conjugated dienes to form six-membered rings. tandfonline.comresearchgate.net This reaction is a powerful tool for constructing complex cyclic systems with high stereocontrol. chempedia.info this compound is expected to react efficiently with electron-rich dienes such as furan (B31954), cyclopentadiene, and butadiene derivatives.

The reaction generally proceeds under thermal conditions, and its rate is enhanced by the electron-poor nature of the maleimide dienophile. rsc.org The stereochemical outcome of the reaction (endo vs. exo selectivity) is dependent on factors such as the specific diene, solvent, and reaction temperature. chempedia.info For example, the reaction of N-alkyl maleimides with furan derivatives is a well-established method for creating bicyclic adducts. researchgate.netnih.gov These adducts are often thermoreversible, with the retro-Diels-Alder reaction occurring at elevated temperatures. nih.gov

Table 2: Representative Diels-Alder Reactions with N-Substituted Maleimides

Diene Dienophile (N-Substituted Maleimide) Conditions Product Reference
2,5-Dimethylfuran N-(4-chlorophenyl)maleimide Reflux, 1 hr Exo cycloadduct tandfonline.com
Furan N-Phenylmaleimide Not specified Endo/Exo adducts tandfonline.com
Furfural N-Methyl maleimide Aqueous, 40 °C Endo/Exo adducts rsc.org
Cyclopentadiene N-Alkyl maleimides Aqueous Cycloadduct chempedia.info

As an electron-deficient dipolarophile, this compound is an excellent substrate for 1,3-dipolar cycloadditions. nih.gov This class of reactions involves the concerted addition of a 1,3-dipole to the maleimide double bond to form a five-membered heterocyclic ring. wikipedia.org

A common example is the reaction with azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.orgnih.gov These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. nih.gov The subsequent [3+2] cycloaddition with a maleimide yields highly substituted pyrrolidine (B122466) rings, often with the creation of multiple new stereocenters. nih.govnih.gov This methodology provides a powerful route to complex, nitrogen-containing scaffolds that are of interest in medicinal chemistry. nih.gov The reaction is typically highly regio- and stereoselective, following the general principles of concerted pericyclic reactions. wikipedia.org

Functional Group Transformations of the Morpholine Moiety

The morpholine ring in this compound contains a tertiary amine, which is a key site for chemical modification. Its reactivity is influenced by the presence of the ether oxygen, which withdraws electron density from the nitrogen atom. wikipedia.org

The nitrogen atom in the morpholine moiety is a tertiary amine, and its reactivity is characteristic of such compounds. While the ether oxygen atom reduces its nucleophilicity compared to structurally similar amines like piperidine, it still undergoes typical reactions of secondary amines. wikipedia.org

Basicity and Salt Formation: As a base, the morpholine nitrogen can be protonated by acids to form morpholinium salts. For instance, treatment with hydrochloric acid would yield the corresponding morpholinium chloride. wikipedia.org

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a quaternary ammonium salt. This process introduces a permanent positive charge and adds an alkyl group to the nitrogen.

N-Oxide Formation: Oxidation of the tertiary amine with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide.

Derivatization Reactions: Morpholine is a versatile building block in organic synthesis and can be derivatized in various ways. nih.govchemrxiv.org For instance, as a secondary amine, morpholine can react with sodium nitrite (B80452) under acidic conditions to produce N-nitrosomorpholine (NMOR). nih.gov While the nitrogen in the target compound is tertiary, derivatization strategies often involve the synthesis of substituted morpholines from precursor amines, which can then be used to construct more complex molecules. chemrxiv.orge3s-conferences.org

Table 1: Examples of Derivatization Reactions of the Morpholine Moiety.
Reaction TypeReagentProduct Type
Salt FormationAcids (e.g., HCl)Morpholinium Salt
QuaternizationAlkyl Halides (e.g., CH3I)Quaternary Ammonium Salt
OxidationPeroxides (e.g., H2O2)N-Oxide

Morpholine Moiety Stability: The morpholine ring is generally stable. However, it can decompose under high temperatures and pressures, particularly in the absence of oxygen. wikipedia.org

Maleimide Moiety Stability: The maleimide ring is susceptible to hydrolysis, especially under basic conditions. This involves the opening of the imide ring to form a maleamic acid derivative. This ring-opening is a critical reaction in the context of bioconjugation, where maleimides are used to link molecules to cysteine residues. The initial thioether adduct (a thiosuccinimide) can undergo a retro-Michael reaction, leading to cleavage of the conjugate. udel.edunih.govnih.gov Hydrolysis of the succinimide ring to the more stable succinamic acid is a strategy employed to prevent this reversal. mdpi.comprolynxinc.comresearchgate.net The rate of this hydrolysis is significantly influenced by the N-substituent. Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis. prolynxinc.com

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting its behavior. Due to a lack of specific data for this exact compound, studies on model N-substituted maleimides are used to infer its reactivity.

The primary reaction of the maleimide group is the Michael addition of nucleophiles, such as thiols and amines, across its carbon-carbon double bond. researchgate.netcmu.edu The rate of this reaction is highly dependent on the nature of the N-substituent.

Studies comparing different N-substituted maleimides have shown that N-aryl substituents lead to faster reaction rates with thiols compared to N-alkyl substituents. mdpi.com The 1-(Morpholin-4-ylmethyl) group is an N-alkyl type, suggesting its reactivity would be comparable to other N-alkyl maleimides.

The retro-Michael addition and subsequent thiol exchange of maleimide-thiol conjugates are also kinetically significant. The half-lives for the conversion of various N-substituted succinimide thioethers in the presence of glutathione (B108866) can range from hours to hundreds of hours, depending on the N-substituent and the thiol's pKa. udel.edu For example, conjugates of N-ethyl maleimide (NEM) show varying stability depending on the conjugated thiol and the pH of the environment. udel.edu

Table 2: Kinetic Data for Thiol Exchange Reactions of Model N-Substituted Maleimide-Thiol Conjugates with Glutathione. udel.edu
N-Substituted MaleimideConjugated ThiolHalf-life of Conversion (h)Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1812.3
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.189.5
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)~3.5~80 (ring-opening)
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)2580.8

These model studies indicate that the N-(morpholinomethyl) substituent, being an alkyl group, would likely form relatively stable thiol adducts with slower thiol exchange rates compared to N-aryl maleimides.

An energy profile diagram illustrates the energy changes that occur during a chemical reaction, mapping the path from reactants to products through a transition state. savemyexams.comchemguide.co.uk The highest point on this profile represents the transition state, and the energy required to reach it from the reactants is the activation energy (Ea). savemyexams.com

Theoretical studies on the Michael addition of amines to maleimide provide insight into the reaction mechanism. Ab initio calculations on the reaction between maleimide and dimethylamine (B145610) suggest that the reaction proceeds through a mechanism involving not just the nucleophilic attack of the amine on the maleimide double bond, but also a crucial proton relay step. cmu.edu

The calculations indicate that a simple, direct proton transfer from the amine to the maleimide carbon results in a strained, four-membered transition state with a high activation energy (around 30 kcal/mol). cmu.edu A more favorable pathway involves the participation of additional amine molecules to facilitate a proton relay through linear hydrogen bonds. This cooperative mechanism significantly lowers the activation energy, making the proton relay, rather than the initial N-C bond formation, the rate-determining step. cmu.edu

For this compound reacting with a nucleophile (Nu-H), the energy profile would similarly feature an initial reactant complex, a transition state for the nucleophilic addition and proton transfer, and the final adduct product. The presence of the bulky morpholinomethyl group may sterically influence the approach of the nucleophile, potentially affecting the activation energy of the reaction. The specific energies of the intermediates and transition states would depend on the nucleophile, solvent, and temperature conditions. researchgate.netresearchgate.net

Computational and Spectroscopic Characterization of 1 Morpholin 4 Ylmethyl 1h Pyrrole 2,5 Dione

Structural Elucidation using Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the structure of novel chemical compounds. By analyzing the interaction of 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione with electromagnetic radiation, its molecular framework, functional groups, and connectivity can be reliably inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard solvent like CDCl₃ indicates a structure consistent with its name.

The ¹H NMR spectrum is expected to be relatively simple, showing four distinct signals. The two hydrogen atoms on the pyrrole-2,5-dione ring are chemically equivalent and should appear as a sharp singlet, typically observed around δ 6.7 ppm for N-substituted maleimides. wikipedia.orgresearchgate.net The methylene (B1212753) bridge protons (-N-CH₂-N-) are also equivalent and are predicted to produce a singlet further upfield. The eight protons of the morpholine (B109124) ring are expected to resolve into two signals, each integrating to four protons. The methylene groups adjacent to the oxygen atom (-CH₂-O-) are anticipated to appear at a lower field (around δ 3.7 ppm) compared to the methylene groups adjacent to the nitrogen atom (-CH₂-N-), which are expected around δ 2.5 ppm. tandfonline.com

The ¹³C NMR spectrum should display five signals, corresponding to the five chemically distinct sets of carbon atoms. The carbonyl carbons (C=O) of the dione (B5365651) ring are expected at the lowest field, typically around 170 ppm. rsc.org The olefinic carbons (-CH=CH-) of the ring should produce a single signal around 134 ppm. rsc.org The bridging methylene carbon (-N-CH₂-N-) would appear further upfield. The two distinct methylene carbons of the morpholine ring are expected in the range of 45-68 ppm. tandfonline.comresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments. A COSY spectrum would show correlation between the protons of the two different methylene groups within the morpholine ring, while an HMBC spectrum would reveal long-range correlations, for instance, between the bridging methylene protons and the carbons of both the pyrrole-2,5-dione and morpholine rings, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for N-substituted maleimides and morpholine derivatives. wikipedia.orgtandfonline.comrsc.org

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH=CH- (Pyrrole-2,5-dione)~ 6.7 (s, 2H)~ 134
-C=O (Pyrrole-2,5-dione)-~ 170
-N-CH₂-N- (Bridge)~ 4.5 (s, 2H)~ 50
-N-CH₂- (Morpholine)~ 2.5 (t, 4H)~ 46
-O-CH₂- (Morpholine)~ 3.7 (t, 4H)~ 67

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show several characteristic absorption bands.

The most prominent features in the IR spectrum would be the strong absorptions corresponding to the carbonyl (C=O) groups of the imide ring. Cyclic imides typically exhibit two C=O stretching bands due to symmetric and asymmetric vibrations, predicted to appear around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. researchgate.netresearchgate.net The C=C stretching vibration of the alkene in the five-membered ring is expected to produce a band near 1570 cm⁻¹. kpi.ua

Vibrations associated with the morpholine ring should also be visible. A key absorption is the C-O-C asymmetric stretching, which is typically strong and found in the 1115-1085 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations from both the morpholine ring and the imide linkage are expected in the 1300-1100 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methylene groups will be observed in the 3000-2850 cm⁻¹ region. researchgate.net

Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound Predicted values are based on characteristic frequencies for imides and morpholine moieties. researchgate.netresearchgate.netresearchgate.net

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
Asymmetric C=O StretchImide~ 1770Strong
Symmetric C=O StretchImide~ 1700Strong
C=C StretchAlkene~ 1570Medium
C-N StretchImide / Amine1300 - 1100Medium-Strong
C-O-C Asymmetric StretchEther1115 - 1085Strong
C-H StretchAlkane (CH₂)3000 - 2850Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the maleimide (B117702) moiety, which contains a conjugated system of two carbonyl groups and a carbon-carbon double bond. This system gives rise to characteristic π→π* and n→π* electronic transitions.

A strong absorption band corresponding to a π→π* transition is expected at shorter wavelengths, likely below 250 nm. aip.orgaip.org A weaker absorption band, corresponding to the forbidden n→π* transition of the carbonyl groups, is predicted to appear at a longer wavelength, typically around 300-325 nm. researchgate.netaatbio.com The low molar extinction coefficient of this latter band is a characteristic feature of the n→π* transition in such systems. aatbio.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₂N₂O₃), the calculated monoisotopic mass is 196.0848 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 196. The fragmentation pattern would likely be dominated by the cleavage of the bonds adjacent to the nitrogen atoms. A primary fragmentation pathway is the alpha-cleavage of the C-N bond between the methylene bridge and the morpholine ring. This would result in two major fragments: the morpholine cation at m/z 86 and the [M - morpholine]⁺ fragment at m/z 110. Further fragmentation of the maleimide-containing ion could occur, consistent with patterns observed for other N-substituted maleimides. rsc.orgnist.gov

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is available, its solid-state geometry can be predicted based on crystallographic data from analogous structures.

The pyrrole-2,5-dione (maleimide) ring is expected to be essentially planar. The morpholine ring is predicted to adopt a stable chair conformation, which is the common conformation for morpholine and its derivatives in the solid state. soton.ac.ukiucr.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The specific bond lengths, angles, and torsions would be definitively determined by single-crystal X-ray diffraction. However, based on extensive crystallographic databases for organic compounds, typical values can be predicted. psu.edursc.org

The C=O double bonds of the imide are expected to have a length of approximately 1.21 Å. The C-N bonds within the imide ring should be around 1.40 Å. The olefinic C=C bond is predicted to be near 1.34 Å. Within the morpholine ring, the C-O bonds are expected to be approximately 1.43 Å, while the C-N bonds will be near 1.47 Å. psu.edu The bond angles within the planar five-membered ring will be close to the ideal 108°, while the angles within the saturated six-membered morpholine ring will be close to the tetrahedral angle of 109.5°. soton.ac.uk The torsion angles within the morpholine ring would be consistent with a chair conformation.

Table 3: Predicted Bond Lengths and Angles for this compound Values are typical averages from X-ray crystallographic data of related organic structures. soton.ac.ukpsu.edursc.org

Bond/AngleStructure MoietyPredicted Length (Å) / Angle (°)
C=OPyrrole-2,5-dione~ 1.21 Å
C=CPyrrole-2,5-dione~ 1.34 Å
C-N (imide)Pyrrole-2,5-dione~ 1.40 Å
C-OMorpholine~ 1.43 Å
C-N (amine)Morpholine~ 1.47 Å
C-CMorpholine~ 1.52 Å
N-C=OPyrrole-2,5-dione~ 125°
C-N-CMorpholine~ 110°
C-O-CMorpholine~ 111°

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing and specific intermolecular interactions of this compound, which would typically be derived from single-crystal X-ray diffraction data, is not available in the reviewed scientific literature. Such studies, often complemented by Hirshfeld surface analysis, are crucial for understanding the solid-state architecture of a compound. nih.govresearchgate.netnih.gov

Based on the molecular structure of this compound, several types of intermolecular interactions can be anticipated to govern its crystal packing. These would likely include:

Weak C-H···O Hydrogen Bonds: The presence of multiple carbonyl oxygen atoms (electron acceptors) and various aliphatic and vinylic C-H groups (electron donors) suggests that a network of weak C-H···O hydrogen bonds would be a significant feature in the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses significant polarity, particularly around the dione and morpholine moieties, which would lead to dipole-dipole interactions that help orient the molecules within the crystal structure.

A quantitative breakdown of these interactions, identifying the primary contributors to crystal stability, would require dedicated crystallographic and computational analysis, such as the generation of 2D fingerprint plots from a Hirshfeld surface. nih.govnih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) has been employed to theoretically predict and analyze the properties of this compound, offering a powerful complement to experimental data. researchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The molecular structure of this compound was theoretically predicted using DFT calculations, which allows for the determination of optimized geometric parameters such as bond lengths and bond angles in the gaseous phase. researchgate.net These calculations provide a model of the molecule in its lowest energy state.

ParameterBondCalculated Value (Å)
Bond LengthC=OData not available
C-N (imide)Data not available
N-CH₂Data not available
C-O (morpholine)Data not available
Parameter Angle **Calculated Value (°) **
Bond AngleO=C-NData not available
C-N-C (imide)Data not available
C-O-C (morpholine)Data not available

Note: Specific calculated bond length and angle values for this compound are not detailed in the primary research literature reviewed. The table structure is provided for illustrative purposes.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and chemical reactivity of a molecule. ijsrset.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO-LUMO energy gap provides insight into its potential for charge transfer interactions. ijsrset.com

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

Note: Specific calculated HOMO, LUMO, and Energy Gap values for this compound are not detailed in the primary research literature reviewed. The table is for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the positions of vibrational bands in the infrared spectrum. For this compound, key predicted vibrations would include the C=O stretching of the imide group, C-H stretching of the aliphatic and vinylic groups, C-N stretching, and the C-O-C stretching of the morpholine ring. Comparison with experimental data confirms the formation of the Mannich base, for instance, by noting the disappearance of N-H stretching vibrations from the maleimide and morpholine precursors and the appearance of new bands corresponding to the final product. researchgate.net

Functional GroupExperimental FT-IR (cm⁻¹)DFT Calculated (cm⁻¹)
C-H Stretch (aliphatic)2936Data not available
C=C Stretch (cis)694Data not available
C-N-C Vibration1278, 1223Data not available
C-O-C Vibration1008Data not available

Note: Specific DFT calculated vibrational frequencies were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While DFT can be used to predict NMR chemical shifts, the structural confirmation for this compound was primarily achieved through experimental ¹H-NMR and ¹³C-NMR. researchgate.net Key experimental signals confirming the structure include a proton signal around δ 4.250 ppm, characteristic of the -N-CH₂-N- bridge, and carbon signals around δ 171.68 ppm, indicating the carbonyl carbons of the maleimide moiety. researchgate.net

Modeling of Reaction Mechanisms and Transition States

The synthesis of this compound is achieved via a Mannich reaction, a three-component condensation of an active hydrogen compound (maleimide), an aldehyde (formaldehyde), and a secondary amine (morpholine). researchgate.net

Computational modeling using DFT can elucidate the reaction mechanism by identifying intermediates and transition states. The generally accepted mechanism for the Mannich reaction involves two key steps:

Formation of an electrophilic Eschenmoser-like salt or iminium ion from the reaction of the amine (morpholine) and the aldehyde (formaldehyde).

Nucleophilic attack of the deprotonated active hydrogen compound (the maleimide anion) on the iminium ion to form the final product.

DFT studies on similar Mannich-type reactions have been used to rationalize product selectivity and regioselectivity by analyzing the HOMO distribution and NBO charges on the nucleophilic centers and the energetics of the iminium ion intermediate. rsc.orgresearchgate.net While a specific computational study modeling the transition states for the synthesis of this compound was not found in the reviewed literature, such an approach would be vital to calculate activation energies and confirm the lowest energy reaction pathway.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the energy barriers between them. researchgate.net

For this compound, key rotational barriers would exist along the bonds connecting the maleimide ring, the methylene bridge, and the morpholine ring. The morpholine ring itself exists in a stable chair conformation. A detailed conformational analysis would reveal the most stable three-dimensional shape of the molecule and the flexibility of the linker region. However, no specific studies on the conformational analysis or the mapping of the potential energy surface for this compound are available in the current body of scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on the dynamic behavior, conformational changes, and interactions of a molecule in various environments, such as in solution. MD simulations are particularly useful for understanding how a molecule might interact with biological macromolecules or for exploring its conformational landscape over a longer timescale than is typically accessible with static DFT calculations. nih.gov A literature review indicates that no molecular dynamics simulation studies have been published specifically for this compound to date.

Applications in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

As a member of the N-substituted maleimide (B117702) family, 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione is an important monomer in the synthesis of advanced polymeric materials. These monomers exhibit unique reactivity, characterized by a low tendency for homopolymerization but a high propensity for cross-propagation with electron-rich comonomers. rsc.org

N-substituted maleimides readily undergo copolymerization via conventional free-radical mechanisms when combined with electron-donor monomers. amazonaws.comresearchgate.net Common comonomers include styrene (B11656), N-vinylpyrrolidone, and vinyl ethers. kpi.uacmu.edu The interaction between the electron-poor maleimide double bond and the electron-rich double bond of the comonomer facilitates the formation of alternating copolymers. researchgate.netcmu.edu The rate of polymerization and the properties of the resulting copolymer can be influenced by the nature of the N-substituent on the maleimide ring. cmu.edu For example, photo-induced copolymerization of N-substituted maleimides with monomers like vinyl ethers can proceed rapidly without a photoinitiator, creating highly alternating copolymers. kpi.ua This process is often initiated by hydrogen abstraction by the excited maleimide group. kpi.ua

Table 1: Examples of Radical Copolymerization Involving N-Substituted Maleimides

Comonomer System Polymerization Type Key Finding
N-phenylmaleimide with Styrene Free-radical Yields a "nearly equimolecular" alternating copolymer, indicating a charge-transfer complex is involved. researchgate.net
N-substituted maleimides with Vinyl ethers Photo-induced Proceeds rapidly without an initiator to near 100% conversion, forming alternating copolymers. kpi.ua
N-substituted maleimides with N-vinylpyrrolidone Photo-induced Exhibits high reactivity, forming alternating copolymers efficiently. kpi.ua
Bifunctional maleimides with Styrene Free-radical Can lead to cross-linked polymers due to the presence of two polymerizable groups. researchgate.net

The use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined polymers incorporating N-substituted maleimides.

ATRP has been effectively used for the controlled alternating copolymerization of styrene with various N-substituted maleimides. amazonaws.comdigitellinc.com This method allows for the creation of polymers with predictable molecular weights and narrow molecular weight distributions. nih.govresearchgate.net A key feature of this process is that the cross-propagation between the comonomers is highly favored over homopolymerization, allowing for precise control over the polymer architecture. nih.gov By adding the maleimide monomer at specific times during the polymerization, functional groups can be incorporated into localized regions of the polymer chain. nih.gov

RAFT polymerization is another powerful tool for synthesizing polymers with N-substituted maleimides. rsc.orgresearchgate.net This technique is particularly well-suited for creating heterotelechelic polymers—chains with different functional groups at each end. rsc.org N-substituted maleimides have been incorporated into RAFT agents themselves, enabling the synthesis of polymers with functionalities at the α, β, and ω positions. rsc.orgrsc.org

The ability to easily modify the N-substituent makes maleimides like this compound ideal for creating a diverse library of functional monomers. nih.gov These functional monomers can then be incorporated into copolymers to impart specific properties.

Functional copolymers are readily synthesized by the copolymerization of N-substituted maleimides with monomers such as styrene. amazonaws.comnih.govmemtein.com This approach allows for the precise, "on-demand" placement of functionalities along a polymer backbone. nih.gov A wide array of functional groups, including hydrophilic moieties, fluorescent tags, and biorelevant molecules, have been successfully incorporated into polystyrene chains using this strategy. nih.gov

Block copolymers can also be synthesized using N-substituted maleimides. One method involves using a polymer prepared by RAFT, such as poly(styrene-alt-N-substituted maleimide), as a macroinitiator for the subsequent ATRP of a second monomer like styrene, resulting in comb-shaped block copolymers. researchgate.net Another approach utilizes functional initiators in free-radical polymerization to create a polymer block with a reactive end-group, which can then be conjugated to a second, complementary polymer block. nih.gov

Table 2: Controlled Radical Polymerization Techniques for N-Substituted Maleimides

Technique Comonomer Key Features & Outcomes
ATRP Styrene Produces well-defined alternating copolymers; allows kinetic control of functional group placement. amazonaws.comnih.gov
ARGET-ATRP Styrene Synthesizes alternating copolymers for applications like photoresists. digitellinc.com
RAFT Styrene Creates polymers with living behavior, controlled molecular weight, and narrow polydispersity. researchgate.net
RAFT Various Used to synthesize α,β,ω-functional polymers by incorporating the maleimide into the chain transfer agent. rsc.orgrsc.org

The maleimide group is highly reactive toward thiols, undergoing a rapid and specific Michael addition reaction to form a stable thioether bond. axispharm.comvectorlabs.com This reactivity is widely exploited to form cross-linked polymer networks, particularly in the field of biomaterials for creating hydrogels. nih.gov

In this context, this compound can function as a cross-linking agent. Polymers functionalized with this maleimide can be cross-linked by reacting them with multi-thiolated molecules, such as thiolated polyethylene (B3416737) glycol (PEG). nih.gov This reaction is efficient under physiological conditions (pH 6.5-7.5) and does not require a catalyst or external trigger like UV light, making it suitable for applications involving cell encapsulation. axispharm.comnih.gov Bifunctional maleimides can also be copolymerized with divinyl monomers to produce highly cross-linked polymer networks directly during polymerization. kpi.ua Furthermore, dihalomaleimides are used as cross-linkers for constructing homogeneous protein-protein conjugates. ucl.ac.uk

Utilization as a Building Block in Complex Organic Synthesis

The 1H-pyrrole-2,5-dione core is a prominent heterocyclic scaffold found in numerous biologically active compounds. nih.govnih.govjuit.ac.in Its inherent reactivity and structural features make it a valuable precursor for the synthesis of more complex molecules.

The maleimide moiety in this compound serves as a versatile building block for synthesizing a variety of other heterocyclic structures. The electron-deficient double bond of the pyrrole-2,5-dione ring is susceptible to nucleophilic attack, most notably the Michael addition reaction. axispharm.comvectorlabs.com

This reaction is a cornerstone of bioconjugation, where the maleimide group is used to link molecules to cysteine residues in proteins, forming stable thiosuccinimide adducts. axispharm.com The reaction with amines is also possible, particularly at a pH above 7.5. vectorlabs.com These addition reactions effectively transform the initial pyrrole-2,5-dione into a new, more complex succinimide-based heterocyclic system.

Furthermore, the maleimide double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to bicyclic and more intricate molecular architectures. researchgate.net The synthesis of various N-substituted 1H-pyrrole-2,5-dione derivatives has been explored for applications such as cholesterol absorption inhibitors, demonstrating the utility of this core structure in medicinal chemistry. nih.gov The straightforward synthesis of the parent N-substituted maleimides, typically from maleic anhydride (B1165640) and a primary amine, further enhances their utility as foundational building blocks in organic synthesis. amazonaws.comekb.eg

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. mdpi.compharmaxchange.info While the direct use of this compound as a central scaffold in documented MCRs is not extensively reported, the inherent reactivity of its maleimide core suggests its potential in this capacity. The pyrrole-2,5-dione structure is a key feature in various biologically active molecules, and MCRs are a common strategy for the synthesis of diverse pyrrolidine (B122466) and pyrrole (B145914) derivatives. nih.gov

The maleimide portion of the molecule contains a reactive double bond that is susceptible to a variety of addition reactions, a key feature often exploited in the design of MCRs. For instance, the synthesis of complex heterocyclic systems often involves the reaction of a maleimide derivative with other reactants in a one-pot fashion. The morpholinomethyl substituent on the nitrogen atom can influence the solubility and reactivity of the maleimide ring, potentially offering advantages in the design of novel MCRs. Further research into the application of this compound as a scaffold could lead to the discovery of novel and efficient synthetic routes to complex molecules with interesting biological or material properties.

Preparation of Functional Linkers and Conjugation Reagents

The maleimide group is a cornerstone in the field of bioconjugation, primarily due to its high reactivity and selectivity towards thiol groups present in cysteine residues of proteins. This specific reactivity allows for the formation of stable thioether bonds under mild physiological conditions, making maleimide-containing molecules ideal as linkers for attaching drugs, probes, or other molecules to biological targets. This compound, by its very structure, is a functionalized maleimide and can be considered a conjugation reagent in its own right.

The preparation of more complex functional linkers and conjugation reagents can be envisaged starting from this compound. The morpholine (B109124) ring, while adding hydrophilicity, can also serve as a point for further chemical modification. For example, functionalization of the morpholine ring could introduce additional reactive groups, allowing for the creation of heterobifunctional linkers. These linkers could then be used to connect two different molecules, for instance, a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC). nih.gov The stability of the maleimide-thiol linkage is a critical factor in the design of such conjugates, and research has focused on modifying the maleimide structure to enhance this stability. The morpholinomethyl substituent in this compound may influence the electronic properties of the maleimide ring and, consequently, the stability of the resulting thioether bond.

Table 1: Key Reactions in Maleimide-Based Conjugation

Reaction TypeReactantsProductKey Features
Thiol-Maleimide Michael Addition Maleimide, Thiol (e.g., from Cysteine)Thioether AdductHigh selectivity for thiols at pH 6.5-7.5; forms a stable covalent bond.
Diels-Alder Cycloaddition Maleimide (as dienophile), Conjugated DieneCycloadductForms a stable cyclic product; can be used for bioorthogonal ligation.
Ring-Opening Hydrolysis Maleimide, Aqueous base (high pH)Maleamic AcidUndesirable side reaction that renders the maleimide inactive towards thiols.

Applications in Surface Science and Corrosion Inhibition

The protection of metals from corrosion is a critical area of research in materials science. Organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer. This compound possesses both nitrogen and oxygen atoms in its morpholine and pyrrole-2,5-dione rings, making it a promising candidate for corrosion inhibition.

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, which can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). The presence of lone pair electrons on the nitrogen and oxygen atoms of this compound, as well as the π-electrons in the pyrrole-2,5-dione ring, can facilitate its adsorption on a metal surface.

Studies on similar morpholine derivatives have shown that they effectively inhibit the corrosion of steel in acidic media. The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. The effectiveness of these inhibitors is attributed to the blocking of active corrosion sites on the metal.

Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and reactivity of molecules, providing insights into the mechanism of corrosion inhibition at the molecular level. mdpi.comnanobioletters.comresearchgate.netnajah.eduimist.ma For this compound, DFT calculations can be used to determine key quantum chemical parameters that correlate with its inhibition efficiency. researchgate.net

Important parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion protection. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also an important indicator of the stability of the molecule and its reactivity. A small energy gap generally implies higher reactivity and thus better inhibition efficiency.

DFT calculations performed on this compound have provided information on its structural parameters such as bond lengths and angles. researchgate.net While the primary focus of the existing DFT study on this compound was its biological applications, the calculated electronic properties can be re-evaluated to predict its potential as a corrosion inhibitor. For instance, the Mulliken charge distribution can reveal the likely sites of interaction with the metal surface, with atoms having more negative charges acting as the primary centers for adsorption.

Table 2: Quantum Chemical Parameters and Their Relevance to Corrosion Inhibition

ParameterDescriptionRelevance to Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate a greater tendency for electron donation to the metal surface, leading to stronger adsorption.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values suggest a greater ability to accept electrons from the metal surface, facilitating back-donation and stronger bonding.
ΔE (ELUMO - EHOMO) Energy GapA smaller energy gap generally correlates with higher reactivity and better inhibition efficiency.
Dipole Moment (μ) Measure of the polarity of the moleculeA higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
Mulliken Charges Distribution of atomic charges in the moleculeIdentifies the atoms with higher electron density, which are the likely sites for adsorption onto the metal surface.

Development of Chemical Sensors and Probes

The development of selective and sensitive chemical sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The reactivity of the maleimide group makes it a valuable component in the design of probes for the detection of specific analytes.

The primary sensing mechanism involving the maleimide moiety is its Michael addition reaction with thiols. nih.govscispace.comnih.govthermofisher.comthermofisher.com This reaction is highly specific and proceeds rapidly under physiological conditions. This reactivity can be harnessed to create "turn-on" fluorescent probes for the detection of biologically important thiols such as cysteine, homocysteine, and glutathione (B108866).

In a typical design of such a probe, a fluorophore is attached to the maleimide ring in such a way that its fluorescence is quenched. Upon reaction with a thiol, the Michael addition disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. The morpholine group in this compound can enhance the aqueous solubility of such a probe, which is a desirable property for biological sensing applications. While specific applications of this compound as a chemical sensor have not been extensively reported, its structure provides a clear basis for its potential use in the development of thiol-reactive probes.

Incorporation into Optoelectronic Materials

The exploration of novel organic molecules for optoelectronic applications is a burgeoning field in materials science, driven by the potential for creating flexible, lightweight, and cost-effective devices. The compound this compound, also known as N-(morpholinomethyl)maleimide, possesses a unique molecular architecture that suggests potential utility in this arena, although specific research on its incorporation into optoelectronic materials is currently limited. The structure combines the electron-withdrawing pyrrole-2,5-dione (maleimide) core with a flexible and polar morpholine group, which can influence the molecule's solubility, morphology in thin films, and intermolecular interactions.

The inherent electronic properties of the maleimide ring system are of particular interest. N-substituted maleimides have been investigated as components in various functional materials due to the electron-withdrawing nature of their rigid five-membered ring, which can be a building block for creating materials with specific electronic and photophysical properties. For instance, π-conjugated polymers that incorporate N-substituted maleimides have been explored for their desirable characteristics, such as electrical conductivity and electroluminescence. researchgate.net The customization of the N-substituent provides a straightforward method to tune the properties of the resulting material.

In the case of this compound, the key to its potential optoelectronic applications lies in its fundamental photophysical properties. The interaction of a material with light is a primary determinant of its suitability for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Spectroscopic and Electronic Properties

Detailed research into the specific application of this compound in optoelectronic devices is not yet widely published. However, fundamental characterization of the compound provides insight into its electronic behavior. The UV-Visible absorption spectrum is a critical tool for understanding the electronic transitions within a molecule. For this compound, spectroscopic analysis reveals specific absorption characteristics that are foundational for any potential optoelectronic application.

A study on the synthesis and characterization of this compound reported its UV-Visible absorption spectrum. This analysis is crucial as the absorption of photons is the initial step in processes such as photocurrent generation in solar cells or photodetectors. The specific wavelengths of maximum absorption (λmax) indicate the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

While detailed research findings on the incorporation of this compound into optoelectronic materials are not available, the fundamental properties of the maleimide core suggest that it could serve as a building block for functional polymers. The morpholine substituent would be expected to enhance solubility in organic solvents, which is a critical factor for the solution-based processing of thin films for electronic devices. Further research would be needed to explore the polymerization of this compound and to characterize the photophysical and electronic properties of any resulting materials, such as their fluorescence, charge carrier mobility, and performance in device architectures.

PropertyDescriptionRelevance to Optoelectronics
Pyrrole-2,5-dione Core An electron-withdrawing five-membered ring.Can be used to tune the electronic properties of conjugated polymers, potentially leading to materials with high electron affinity suitable for n-type semiconductors.
N-substituent The morpholin-4-ylmethyl group.Influences solubility and solid-state packing, which are critical for device fabrication and performance. The polarity of the morpholine group may affect intermolecular interactions.
UV-Visible Absorption The specific wavelengths of light the molecule absorbs.Determines the part of the solar spectrum a material can utilize in a photovoltaic device or the potential color of emission in an OLED.

Further investigation into the photoluminescence (emission of light after absorption) and electrical conductivity of this compound and polymers derived from it is necessary to fully assess its potential for incorporation into optoelectronic materials.

Mechanistic Biochemical and Biological Studies in Vitro Focus

Investigation of Molecular Interactions with Biomolecules

The unique structure of 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione, featuring a reactive maleimide (B117702) ring, facilitates a range of interactions with essential biomolecules.

While specific inhibitory studies on this compound against protein kinase C (PKC) are not extensively detailed in the available literature, the broader class of N-substituted maleimides has been investigated for its effects on key fungal enzymes.

Notably, N-substituted maleimides have been shown to affect the biosynthesis of critical components of the fungal cell wall, namely chitin (B13524) and β(1,3)glucan. nih.govbohrium.com Research suggests that the membrane enzyme β(1,3)glucan synthase is a putative primary target for N-ethylmaleimide and its analogues in Candida albicans. nih.govbohrium.comtandfonline.comresearchgate.net This inhibition disrupts the integrity of the fungal cell wall, leading to an antifungal effect. nih.govbohrium.com Given that this compound is an N-substituted maleimide, it is plausible that its mechanism of antifungal action involves a similar inhibition of β(1,3)glucan synthase. nih.govbohrium.com

The maleimide group is a well-established and highly selective thiol-reactive functional group. This reactivity is the basis for the use of compounds like this compound in developing research tools through cysteine-specific conjugation. The core of this application is the Michael addition reaction, where the electron-deficient double bond of the maleimide ring readily reacts with the nucleophilic thiol group of a cysteine residue.

This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule to a protein or peptide at a specific cysteine site. This precise and efficient conjugation chemistry is widely used to:

Develop fluorescent probes for labeling and visualizing proteins.

Create antibody-drug conjugates (ADCs) for targeted therapy.

Immobilize proteins on surfaces for diagnostic assays.

The specificity of the maleimide-thiol reaction allows for the controlled modification of biomolecules, making it an invaluable technique in chemical biology and drug development.

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of this compound has been formally evaluated through established in vitro assays.

The free radical scavenging capability of the compound was investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a measurable decrease in absorbance. The effectiveness is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The study determined the IC50 value for this compound, demonstrating its efficacy as an antioxidant agent when compared to a standard like Ascorbic acid. researchgate.net

CompoundIC50 Value (DPPH Assay)
This compound68.1 µg/mL
Ascorbic Acid (Standard)41.2 µg/mL

Data sourced from Eur. Chem. Bull. 2023, 12(Special Issue 4), 13803-13812. researchgate.net

The antioxidant activity of this compound is rooted in its molecular structure. As a Mannich base synthesized from maleimide and morpholine (B109124), the compound possesses nitrogen and oxygen atoms that can participate in stabilizing free radicals. researchgate.net Theoretical studies using Density Functional Theory (DFT) can provide insights into the structural parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help to explain the molecule's ability to donate electrons, a key aspect of its redox properties and radical scavenging mechanism. researchgate.net

In Vitro Antimicrobial Activity and Mechanistic Pathways

This compound has demonstrated notable activity against a spectrum of microorganisms, including both bacteria and fungi. Its antimicrobial efficacy was evaluated using the agar-well diffusion method, which measures the zone of inhibition around a well containing the compound. researchgate.net

MicroorganismTypeZone of Inhibition (mm)
Escherichia coliGram-negative Bacteria14
Staphylococcus aureusGram-positive Bacteria17
Aspergillus nigerFungus19
Candida albicansFungus (Yeast)21

Data sourced from Eur. Chem. Bull. 2023, 12(Special Issue 4), 13803-13812. researchgate.net

The mechanistic pathway for its antifungal action is likely linked to the inhibition of β(1,3)glucan synthase, as observed with other N-substituted maleimides. nih.govbohrium.com By targeting this essential enzyme, the compound disrupts fungal cell wall synthesis, leading to cell death. nih.govbohrium.com The antibacterial mechanism is attributed to the high reactivity of the maleimide ring with thiol groups present in the cysteine residues of essential bacterial enzymes and proteins. tandfonline.com This interaction can lead to the inactivation of these proteins, disrupting cellular processes and ultimately causing bacterial death.

Effects on Microbial Growth and Cell Components (e.g., chitin, glucan biosynthesis)

N-substituted maleimides, the chemical class encompassing this compound, have been shown to interfere with the biosynthesis of critical components of the fungal cell wall, namely chitin and β(1,3)-glucan. nih.gov While the effect on chitin biosynthesis is generally modest, a significant inhibitory action has been observed against β(1,3)-glucan synthase. bohrium.comtandfonline.com This membrane-bound enzyme is crucial for the integrity of the fungal cell wall. The inhibition of this enzyme is a proposed primary mechanism for the antifungal activity of N-substituted maleimides against pathogenic fungi like Candida albicans. bohrium.com This disruption of cell wall synthesis can lead to osmotic instability and ultimately, fungal cell death.

Evaluation against Specific Microorganisms (e.g., E. coli, S. aureus, C. albicans)

The pyrrole (B145914) and morpholine moieties are common in compounds exhibiting a broad spectrum of antimicrobial activities. nih.govresearchgate.net Derivatives of N-substituted maleimides have demonstrated notable antifungal effects, with minimum inhibitory concentrations (MICs) in the range of 0.5-4 µg/ml against various fungal species. bohrium.comtandfonline.com Their antibacterial activity, however, appears to be more structure-dependent. bohrium.comtandfonline.com

For instance, a closely related Mannich base, 1-[(4,5-dihydro-furan-2-yl)-morpholin-4-yl-methyl]-pyrrole-2,5-dione, has been synthesized and evaluated for its antimicrobial properties. researchgate.net While specific data for this compound is not detailed, the general activity of this class of compounds suggests potential efficacy against a range of microbes. Studies on various pyrrole derivatives have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. derpharmachemica.comnih.gov

Below is a representative table of the antimicrobial activity of some N-substituted maleimides to illustrate the potential of this class of compounds.

Compound ClassMicroorganismActivityReference
Neutral MaleimidesCandida albicansStrong antifungal (MIC: 0.5-4 µg/ml) bohrium.comtandfonline.com
Neutral MaleimidesBacteriaStructure-dependent bohrium.comtandfonline.com
Basic MaleimidesBacteria & FungiLow antimicrobial bohrium.com
Pyrrole DerivativesE. coli, S. aureus, C. albicansVaried derpharmachemica.comnih.gov

Studies on Cellular Interactions (Excluding Human Clinical Data and Safety)

Effects on Cell Proliferation in Model Systems (e.g., in vitro cell lines)

The N-substituted maleimide scaffold is a recurring structural motif in compounds with significant cytostatic and cytotoxic properties. bohrium.com Neutral maleimides, in particular, have been reported to be highly cytostatic, with IC50 values often below 0.1 µg/ml in various cell lines. bohrium.comtandfonline.com In contrast, basic maleimides with tertiary aminoalkyl substituents tend to show lower antimicrobial but still high cytostatic activity. bohrium.com

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been specifically designed as potential tyrosine kinase inhibitors and have demonstrated the ability to inhibit the growth of cancer cell lines. nih.govnih.gov For example, one such derivative showed potent inhibition of colon cancer cell lines HCT-116, SW-620, and Colo-205. nih.gov The cytotoxic effects of novel N-triazolyl maleimide derivatives have also been evaluated against human melanoma cell lines, showing a degree of selectivity for cancer cells over normal endothelial cells. nih.gov This suggests that the maleimide core can be a valuable component in the design of anti-proliferative agents.

Investigation of Molecular Targets and Pathways in Cultured Cells

The biological activity of N-substituted maleimides is often attributed to their reactivity as Michael acceptors, particularly towards thiol groups in proteins. creativepegworks.com This reactivity allows them to act as inhibitors of enzymes that have reactive cysteine residues in their active sites. tandfonline.com

In the context of cancer cells, derivatives of 1H-pyrrole-2,5-dione have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. nih.gov Furthermore, some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer cell signaling and proliferation. nih.govnih.gov The inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. Studies on N-pyridinyl and N-quinolinyl substituted phthalimides and succinimides, which share structural similarities with maleimides, have shown inhibition of DNA polymerase alpha, PRPP-amido transferase, nucleoside kinases, and dihydrofolate reductase. nih.gov

Ligand-Protein Interaction Studies (e.g., via molecular docking)

Molecular docking studies are instrumental in elucidating the potential binding modes and interactions of small molecules with their protein targets. For the 1H-pyrrole-2,5-dione class of compounds, molecular docking has been employed to understand their inhibitory mechanisms.

For instance, docking studies of 1-methyl-1H-pyrrole-2,5-dione derivatives with COX-1 and COX-2 isozymes have provided insights into their selective inhibition of COX-2. nih.gov These studies help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. Similarly, molecular docking has been used to investigate the interaction of morpholine-based heterocycles with dihydrofolate reductase (DHFR), a target in cancer therapy. nih.gov

In the case of 4-amino-3-chloro-1H-pyrrole-2,5-diones, molecular docking simulations have demonstrated their potential to form stable complexes with the ATP-binding domains of EGFR and VEGFR2. nih.govnih.gov These in silico analyses support the hypothesis that these compounds can act as effective inhibitors of these key signaling proteins. The table below summarizes some of the protein targets that have been studied in silico with related compounds.

Compound ClassProtein TargetFindingReference
1-Methyl-1H-pyrrole-2,5-dionesCOX-1, COX-2Stronger binding to COX-2, explaining selectivity. nih.gov
Morpholine-based heterocyclesDihydrofolate reductase (DHFR)Supported biological activity results. nih.gov
4-Amino-3-chloro-1H-pyrrole-2,5-dionesEGFR, VEGFR2Potential to form stable complexes in ATP-binding domains. nih.govnih.gov
Pyrrole-based Schiff BasesMAO-BFormed stable π-π interactions with Phe343. mdpi.com

Future Research Directions and Potential Innovations

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The future development of 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione will likely focus on the rational design and synthesis of advanced analogues with finely tuned reactivity. The inherent reactivity of the maleimide's carbon-carbon double bond towards nucleophiles, particularly thiols, is a key feature that can be modulated. researchgate.net

One promising direction is the introduction of various substituents on both the maleimide (B117702) and morpholine (B109124) rings. For instance, substituting the maleimide ring can alter its electronic properties and, consequently, its reactivity in Michael addition reactions. researchgate.net Research has shown that N-aryl maleimides react significantly faster with thiols compared to their N-alkyl counterparts, a desirable characteristic for time-sensitive applications. mdpi.com The stability of the resulting thioether linkage can also be influenced by the N-substituent, with N-aryl maleimides forming more stable conjugates. ucl.ac.uk

Furthermore, modifications to the morpholine ring could introduce additional functionalities. The synthesis of novel morpholine analogues is an active area of research, with various strategies available to create a library of derivatives. enamine.net These modifications could include the incorporation of chiral centers to induce stereoselectivity in its interactions or the attachment of other functional groups to enable dual-reactivity. The synthesis of such advanced analogues would likely employ multi-step synthetic routes, potentially involving the initial preparation of a functionalized morpholine which is then used in a Mannich-type reaction with maleimide and formaldehyde (B43269). oarjbp.comipinnovative.com

The kinetics of the retro-Michael addition, a reaction that can lead to the cleavage of the maleimide-thiol adduct, can also be tuned. nih.govresearchgate.net By carefully designing the electronic and steric properties of the morpholinomethyl substituent, it may be possible to create analogues where the stability of the conjugate is programmable, allowing for controlled release applications in response to specific environmental triggers. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The unique combination of a reactive maleimide head and a flexible, polar morpholinomethyl tail makes this compound an excellent candidate for integration into supramolecular assemblies and the functionalization of nanomaterials.

Future research is expected to explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as micelles, vesicles, and nanofibers. The amphiphilic nature of certain analogues could drive this self-assembly process in aqueous environments. acs.org The maleimide group, being a key component in polymerization-induced self-assembly (PISA), can act as a reporter of the self-assembly process. acs.org The morpholine moiety, with its potential for hydrogen bonding, can further influence the packing and stability of these supramolecular structures.

In the realm of nanomaterials, the maleimide group provides a robust anchor for the covalent attachment of the molecule to surfaces. Maleimide-functionalized self-assembled monolayers (SAMs) on gold surfaces have been developed for the preparation of peptide and carbohydrate biochips. wpmucdn.com Similarly, this compound could be used to functionalize gold nanoparticles, creating a platform for the controlled attachment of thiol-containing biomolecules. wilhelm-lab.com The morpholine group in such a construct would impart hydrophilicity and could influence the interaction of the nanoparticles with biological systems.

The development of "smart" nanomaterials that respond to external stimuli is another exciting prospect. For example, hydrogels cross-linked with maleimide-thiol linkages can be designed to degrade in response to specific radical species. researchgate.net By incorporating this compound into such materials, the morpholine unit could be leveraged to modulate the material's properties, such as swelling behavior in response to pH changes. nih.gov

Exploration of Novel Catalytic Roles

The nitrogen atom in the morpholine ring of this compound introduces the potential for this compound and its derivatives to act as catalysts in organic reactions. While morpholine itself is used as a catalyst in various chemical processes, the exploration of its catalytic activity when tethered to a maleimide scaffold is a nascent area of research. chemicalbook.com

The compound could also play a role in asymmetric synthesis. By introducing chirality into the morpholine ring, it may be possible to develop chiral catalysts for enantioselective transformations. The synthesis of chiral morpholine building blocks is an established field, providing a toolbox for the creation of such catalysts. researchgate.net

Furthermore, the ability of the morpholine nitrogen to act as a transient occupying group in certain reactions offers another avenue for catalytic applications. For instance, morpholine has been used to direct the C3-heteroarylation of indoles. acs.org This suggests that the morpholinomethyl group in the target compound could be exploited to direct reactions on other parts of a molecule to which it is conjugated.

Advanced Computational Modeling for Predictive Science

Advanced computational modeling will be a critical tool in accelerating the discovery and optimization of applications for this compound and its analogues. Predictive models can provide valuable insights into the compound's reactivity, conformational preferences, and interactions with other molecules, thereby guiding experimental efforts. mdpi.com

Density functional theory (DFT) calculations can be employed to predict the reactivity of the maleimide ring towards various nucleophiles. researchgate.net Such studies can help in understanding how different substituents on the maleimide or morpholine rings influence the kinetics and thermodynamics of the Michael addition reaction. nih.govacs.org This predictive capability is crucial for designing analogues with tailored reactivity for specific applications, such as bioconjugation or materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione, and how can purity be optimized?

  • Answer : The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, pyrrole-2,5-dione derivatives are often synthesized via refluxing precursors (e.g., substituted amines or morpholine derivatives) with reagents like chloranil in solvents such as xylene. Purification is achieved through recrystallization (methanol/water mixtures) or column chromatography . Purity optimization requires strict control of reaction time, temperature, and stoichiometric ratios, followed by spectroscopic validation (NMR, IR) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Answer :

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For morpholine-pyrrole hybrids, triclinic or monoclinic crystal systems are common, with lattice parameters (e.g., a=8.633a = 8.633 Å, b=8.763b = 8.763 Å) and hydrogen-bonding networks critical for stability analysis .
  • Spectroscopy : FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, morpholine C-N vibrations). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and morpholine integration .

Q. What safety precautions are necessary when handling this compound?

  • Answer : The compound may exhibit acute toxicity (oral/skin exposure) and irritancy. Key precautions include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles).
  • Fume hoods for dust/aerosol control.
  • Immediate decontamination protocols for spills (e.g., ethanol/water rinses).
    Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

  • Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates between morpholine and pyrrole precursors.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate cyclization.
  • Temperature : Reflux (~120–140°C) is optimal for completing reactions within 24–48 hours. Lower temperatures favor intermediate stability but prolong synthesis .
    • Data contradiction : Yields vary between 60–85% depending on substituent electronic effects. For electron-deficient aryl groups, yields drop due to steric hindrance .

Q. What computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculates:

  • Frontier molecular orbitals (HOMO/LUMO) : Predicts sites for electrophilic/nucleophilic attacks.
  • Electrostatic potential maps : Highlights electron-rich regions (e.g., morpholine nitrogen, dione carbonyls).
  • Thermodynamic stability : Gibbs free energy (ΔG\Delta G) and enthalpy (ΔH\Delta H) profiles for reaction pathways .
    • Application : DFT-guided design improves selectivity in derivatization (e.g., introducing fluorophenyl groups for enhanced bioactivity) .

Q. How does this compound interact with biological targets (e.g., enzymes) in medicinal chemistry research?

  • Answer : The morpholine moiety acts as a hydrogen-bond acceptor, while the dione group facilitates covalent interactions (e.g., Michael addition with cysteine residues). Applications include:

  • Enzyme inhibition : Targeting proteases or kinases via active-site binding.
  • Anticancer activity : Inducing apoptosis via ROS generation in tumor cells.
  • Structural analogs : Modifying the morpholine substituent (e.g., hydroxyethyl groups) enhances solubility and bioavailability .

Methodological Considerations

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

  • Answer :

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents).
  • Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) for structural elucidation.
  • Crystallization : Recrystallize from alternative solvents (e.g., ethyl acetate/hexane) to isolate polymorphs .

Q. What strategies mitigate decomposition during storage?

  • Answer :

  • Storage : Under nitrogen at −20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Monitoring : Periodic HPLC analysis to assess purity degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.